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  • Product: 2-Hydroxy-3-methoxybenzohydrazide
  • CAS: 39635-16-0

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanisms of Action of 2-Hydroxy-3-methoxybenzohydrazide: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that serve as versatile pharmacophores. 2-Hydroxy-3-methoxybenzohydrazide (CAS 39635-16-0), also known as o-vanilloyl hydrazide, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve as versatile pharmacophores. 2-Hydroxy-3-methoxybenzohydrazide (CAS 39635-16-0), also known as o-vanilloyl hydrazide, is a prime example of a privileged scaffold in drug discovery and materials science. This whitepaper deconstructs the in vitro mechanisms of action of this compound and its derivatives. By examining its behavior at the enzymatic, cellular, and supramolecular levels, we provide researchers with a causal framework for deploying this molecule in antimicrobial, anticancer, and antioxidant assays.

Chemical Anatomy & Pharmacophore Dynamics

To understand a molecule's biological action, we must first analyze its chemical anatomy. 2-Hydroxy-3-methoxybenzohydrazide features three critical functional zones [1]:

  • The Hydrazide Moiety (-C(=O)NHNH₂): Provides one hydrogen-bond acceptor (C=O) and two hydrogen-bond donors (NH-NH). This allows for highly specific docking into enzyme active sites.

  • The Phenolic Hydroxyl (-OH): Positioned at C2, it enables intramolecular hydrogen bonding and acts as an electron donor for reactive oxygen species (ROS) scavenging.

  • The Methoxy Group (-OCH₃): Positioned at C3, it provides steric bulk and modulates the lipophilicity (LogP ~0.71) of the molecule, enhancing membrane permeability.

Crucially, the proximity of the hydroxyl and hydrazide groups allows this molecule to act as a multidentate (O, O, N) chelator. When reacted with aldehydes or ketones to form Schiff bases, it forms highly stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) and lanthanides, which is the root cause of its antioxidant and cytotoxic properties.

Core Mechanisms of Action In Vitro

Mitochondrial Disruption via Succinate Dehydrogenase (SDH) Inhibition

Recent breakthroughs have identified benzohydrazide derivatives as potent inhibitors of Succinate Dehydrogenase (Complex II of the mitochondrial respiratory chain).

  • Causality: The hydrazide backbone forms strong hydrogen bonds and electrostatic π-cation interactions with the highly conserved residues in the ubiquinone-binding pocket of SDH. By occupying this active site, the compound blocks the transfer of electrons from succinate to ubiquinone.

  • Result: This competitive inhibition arrests the tricarboxylic acid (TCA) cycle, leading to an accumulation of metabolic stress, severe ROS generation, and ultimate disruption of cell membrane integrity in fungal pathogens like Rhizoctonia solani [2].

Supramolecular Ion Channel Assembly & Autophagy Disruption

In oncology applications, benzohydrazide derivatives exhibit a fascinating supramolecular mechanism.

  • Causality: Driven by intermolecular C=O···H–N hydrogen bonding and π–π stacking of the aryl rings, monomeric benzohydrazides self-assemble within lipid bilayers to form artificial nanochannel lumens.

  • Result: These channels facilitate a highly selective Cl⁻/A⁻ antiport mechanism. The influx of chloride ions into lysosomes causes rapid deacidification (pH alteration). Because lysosomal acidity is strictly required for the degradation of autophagosomes, this Cl⁻ influx disrupts cellular autophagy, triggers the release of cytochrome c from mitochondria, and induces apoptosis in cancer cells (e.g., MDA-MB-231) while remaining relatively non-toxic to healthy cells [3].

Workflow N1 Ligand: 2-Hydroxy-3- methoxybenzohydrazide N2 Metal Chelation (Cu2+, Fe3+, Dy3+) N1->N2 O,O,N Donor Atoms N3 Schiff Base Condensation N1->N3 Aldehyde/Ketone Reaction N4 ROS Scavenging (Antioxidant) N2->N4 Redox Modulation N5 SDH Enzyme Inhibition N3->N5 Active Site Binding

Fig 1. Divergent in vitro functional pathways of 2-Hydroxy-3-methoxybenzohydrazide.

Quantitative Efficacy Data

To benchmark the in vitro performance of 2-Hydroxy-3-methoxybenzohydrazide derivatives, we summarize recent quantitative efficacy data across different biological targets.

Compound / DerivativeTarget / OrganismAssay TypeEfficacy (IC₅₀ / EC₅₀)Reference
Compound A6 (4-aminoquinazoline derivative)Rhizoctonia solani (Fungus)Mycelial GrowthEC₅₀ = 0.63 - 3.82 µg/mL[Liu et al., 2025] [2]
Compound A6 Succinate Dehydrogenase (SDH)Enzyme InhibitionIC₅₀ = 11.02 µM[Liu et al., 2025] [2]
Compound 1c (Benzoylbenzohydrazide)MDA-MB-231 (Cancer Cell Line)Cell ViabilityIC₅₀ ~ 10.0 µM[Mondal et al., 2023] [3]
Boscalid (Commercial Control)Rhizoctonia solani SDHEnzyme InhibitionIC₅₀ = 5.17 µM[Liu et al., 2025] [2]

Self-Validating In Vitro Protocols

As scientists, we must engineer trust into our methodologies. The following protocols are designed as self-validating systems, ensuring that artifacts are caught before data is finalized.

Protocol A: SDH Kinetic Inhibition Assay

This assay measures the ability of benzohydrazide derivatives to inhibit Complex II.

  • Mitochondrial Isolation: Extract mitochondria from the target organism using differential centrifugation in a sucrose-mannitol buffer. Causality: Intact mitochondrial membranes are required to preserve the native conformation of the Complex II ubiquinone-binding pocket.

  • Pre-incubation: Incubate the mitochondrial fraction with varying concentrations of the benzohydrazide derivative for 15 minutes at 25°C. Causality: Time is required for the hydrogen bonds and π-cation interactions to stabilize within the active site.

  • Kinetic Readout: Add 2,6-dichlorophenolindophenol (DCPIP) and succinate. Monitor absorbance at 600 nm. Causality: DCPIP acts as an artificial electron acceptor. Its decolorization directly correlates with SDH enzymatic turnover.

  • Self-Validation Checkpoint (Negative Control): Run a parallel well containing the enzyme, the inhibitor, and DCPIP, but omit the succinate substrate . Logic: If DCPIP reduction still occurs in the absence of succinate, your sample contains background reductase activity or the test compound is auto-oxidizing the dye. This invalidates the run, preventing false-negative inhibition data.

Assay A Mitochondrial Isolation B Inhibitor Pre-incubation A->B Preserve Complex II C DCPIP Reduction (600 nm) B->C Add Substrate D Self-Validation: Succinate-Free Control C->D Background Check

Fig 2. Self-validating in vitro workflow for Succinate Dehydrogenase (SDH) inhibition.

Protocol B: Liposomal Chloride Transport Assay

This assay validates the formation of supramolecular ion channels by benzohydrazides.

  • Liposome Preparation: Hydrate a lipid film (e.g., POPC) with a buffer containing Lucigenin dye. Extrude to form large unilamellar vesicles (LUVs). Causality: Lucigenin fluorescence is specifically quenched by chloride ions, providing a real-time intracellular readout.

  • Channel Assembly: Inject the benzohydrazide derivative into the extra-liposomal buffer. Causality: The lipophilic nature of the methoxy/aryl groups drives the compound into the lipid bilayer, initiating π–π stacking and channel formation.

  • Transport Initiation: Spike the external buffer with NaCl and monitor the decay in Lucigenin fluorescence over 300 seconds.

  • Self-Validation Checkpoint (Electrogenic Control): In a parallel run, add Valinomycin (a K⁺ selective ionophore) prior to the NaCl spike. Logic: If the benzohydrazide operates via a pure Cl⁻/NO₃⁻ antiport mechanism (electroneutral), Valinomycin will have no effect on the transport rate. If Valinomycin drastically accelerates transport, your compound is actually operating via an electrogenic mechanism (creating a charge imbalance), requiring a re-evaluation of the MoA.

Conclusion

2-Hydroxy-3-methoxybenzohydrazide is far more than a simple building block. Its unique arrangement of hydrogen-bond donors/acceptors, coupled with its chelating phenolic and methoxy groups, allows it to interface directly with fundamental biological machinery. Whether disrupting the TCA cycle via SDH inhibition or inducing apoptosis through supramolecular channel formation, understanding the structural causality of this molecule empowers researchers to design more potent, targeted therapeutics and agrochemicals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21566416, 2-Hydroxy-3-methoxybenzohydrazide. Retrieved from:[Link]

  • Liu, S., Li, H., Li, S., Sun, M., & Bao, X. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 73(5), 2830-2841. Retrieved from:[Link]

  • Mondal, A., Save, S. N., Sarkar, S., Mondal, D., Mondal, J., Sharma, S., & Talukdar, P. (2023). A Benzohydrazide-Based Artificial Ion Channel that Modulates Chloride Ion Concentration in Cancer Cells and Induces Apoptosis by Disruption of Autophagy. Journal of the American Chemical Society, 145(17), 9737-9745. Retrieved from:[Link]

Exploratory

Advanced Spectroscopic Characterization of 2-Hydroxy-3-methoxybenzohydrazide: A Comprehensive Technical Guide

Executive Summary 2-Hydroxy-3-methoxybenzohydrazide (C₈H₁₀N₂O₃, MW: 182.18 g/mol ) is a highly versatile polyfunctional building block widely utilized in modern coordination chemistry and drug development. Featuring a hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-3-methoxybenzohydrazide (C₈H₁₀N₂O₃, MW: 182.18 g/mol ) is a highly versatile polyfunctional building block widely utilized in modern coordination chemistry and drug development. Featuring a hydrazide moiety, a phenolic hydroxyl group, and a methoxy group, it serves as a critical chelating ligand in the self-assembly of transition metal complexes, chiral metallacycles, and lanthanide-based single-molecule magnets (SMMs) 1.

For researchers and application scientists, accurately characterizing this compound is paramount. Its dense array of hydrogen-bond donors and acceptors creates complex spectroscopic signatures. This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of 2-hydroxy-3-methoxybenzohydrazide, detailing self-validating analytical workflows, the causality behind specific spectral shifts, and comprehensive data tables for precise reference.

Self-Validating Analytical Workflows

To ensure absolute data integrity during structural characterization, analytical workflows must be designed to eliminate environmental artifacts (such as moisture) and unambiguously separate overlapping signals.

Workflow A Sample Synthesis & Purification B FT-IR Spectroscopy (Functional Groups) A->B C NMR Spectroscopy (Molecular Backbone) A->C D HRMS & UV-Vis (Mass & Electronic) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1: Self-validating analytical workflow for spectroscopic characterization.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: Identify key functional groups without moisture interference.

  • System Validation: Prior to sample analysis, validate the spectrometer's wavelength accuracy using a traceable polystyrene film standard (verifying the sharp 1601 cm⁻¹ aromatic ring stretch). Causality: This ensures optical alignment and validates the precision of the critical Amide I band measurement.

  • Background Acquisition: Clean the diamond ATR crystal with anhydrous isopropanol. Collect an ambient air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit ~2 mg of crystalline 2-hydroxy-3-methoxybenzohydrazide directly onto the crystal. Apply the pressure anvil to achieve optimal optical contact. Causality: ATR eliminates the need for hygroscopic KBr pellets. Because water absorbs heavily at ~3300 cm⁻¹, avoiding KBr prevents the masking of the compound's intrinsic N-H and O-H stretching frequencies.

  • Data Collection: Acquire the spectrum and apply an ATR correction algorithm to account for depth of penetration variations across the infrared spectrum.

Protocol 2: High-Resolution NMR Acquisition with D₂O Exchange Validation

Objective: Map the molecular backbone and unambiguously assign labile protons.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Hydrazides form dense intermolecular hydrogen-bonded networks, rendering them poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregates while preserving strong intramolecular bonds, yielding sharp, well-resolved signals.

  • Primary Acquisition: Acquire the ¹H spectrum at 400 MHz (or higher) with a relaxation delay (d1) of 2.0 seconds. Causality: A longer d1 ensures complete longitudinal relaxation of the broad, quadrupolar-affected nitrogen-attached protons, allowing for accurate integration.

  • Self-Validation (D₂O Shake): Add 20 µL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Causality: Labile protons (-OH, -NH-, -NH₂) will undergo rapid isotopic exchange with deuterium, effectively disappearing from the spectrum. This self-validating step definitively separates heteroatom-bound protons from the aromatic C-H signals.

Structural Dynamics & Vibrational Spectroscopy (FT-IR)

The vibrational signature of 2-hydroxy-3-methoxybenzohydrazide is heavily dictated by its hydrogen-bonding capabilities. The molecule exhibits a strong propensity to form an intramolecular hydrogen bond between the phenolic hydroxyl group at position 2 and the carbonyl oxygen at position 1.

This structural dynamic directly impacts the FT-IR spectrum. The Amide I band (C=O stretch) is observed at a lower frequency (~1645 cm⁻¹) than a typical isolated ketone or ester. This red-shift is caused by a combination of resonance from the adjacent hydrazide nitrogen and the weakening of the C=O double bond character due to its role as a hydrogen-bond acceptor.

Table 1: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausal Rationale
3320, 3250N-H Stretch (Asym/Sym)Primary Amine (-NH₂)Sharp doublets typical of terminal, unhindered NH₂ groups.
~3180 (broad)O-H StretchPhenolic -OHBroadened and red-shifted due to strong intramolecular H-bonding.
1645C=O Stretch (Amide I)Hydrazide CarbonylRed-shifted due to aromatic conjugation and H-bond acceptance.
1540N-H Bend (Amide II)Secondary Amine (-NH-)Strongly coupled with C-N stretching dynamics.
1250C-O StretchMethoxy (-OCH₃)Asymmetric stretching of the alkyl-aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Elucidation

The ¹H and ¹³C NMR spectra of 2-hydroxy-3-methoxybenzohydrazide provide a definitive map of its electronic environment. The most striking feature of the ¹H NMR spectrum in DMSO-d₆ is the extreme downfield shift of the phenolic hydroxyl proton.

HBond_Mechanism cluster_0 Structural Features cluster_1 Spectroscopic Outcomes A Phenolic -OH (Position 2) C Intramolecular Hydrogen Bond A->C B Carbonyl C=O (Position 1) B->C D 1H NMR: OH Shift to ~12 ppm C->D Deshielding E FT-IR: C=O Shift to ~1645 cm⁻¹ C->E Bond Weakening

Fig 2: Causality of intramolecular hydrogen bonding on NMR and FT-IR spectral shifts.

The methoxy group at position 3 sterically and electronically forces the adjacent phenolic OH to orient toward the carbonyl oxygen. This locks the conformation into a highly stable, pseudo-6-membered ring. Consequently, the electron density around the OH proton is drastically reduced (deshielded), pushing its resonance signal to approximately 12.0 ppm. The successful synthesis of complex chiral metallacycles relies heavily on the predictable geometry enforced by this exact hydrogen-bonding network 2.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
¹H11.8 - 12.2Singlet (br)1HPhenolic -OHExtreme deshielding from pseudo-6-membered H-bond ring.
¹H9.8 - 10.2Singlet (br)1HHydrazide -NH-Broadened by quadrupolar relaxation of adjacent ¹⁴N nucleus.
¹H7.40Doublet of doublets1HAr-H (H-6)Deshielded by the anisotropic cone of the carbonyl group.
¹H7.05Doublet of doublets1HAr-H (H-4)Ortho to the electron-donating methoxy group.
¹H6.85Triplet1HAr-H (H-5)Meta to substituents; exhibits standard aromatic resonance.
¹H4.5 - 4.8Singlet (br)2HTerminal -NH₂Broad due to rapid inversion and exchange dynamics.
¹H3.82Singlet3HMethoxy -OCH₃Standard aliphatic ether resonance.
¹³C~168.0--Carbonyl C=OHighly deshielded sp² hybridized carbon.
¹³C~148.5, 147.0--Ar-C (C-OH, C-OMe)Oxygen electronegativity induces significant downfield shifts.
¹³C~56.0--Methoxy -OCH₃Standard sp³ carbon attached to oxygen.

Mass Spectrometry (HRMS) & Electronic Transitions

To complete the characterization, High-Resolution Mass Spectrometry (HRMS) and UV-Vis spectroscopy are employed to validate the molecular weight and electronic architecture 3.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Operating in positive ion mode, the spectrum prominently displays the protonated molecular ion [M+H]⁺ at m/z 183.07. A highly characteristic sodium adduct [M+Na]⁺ is frequently observed at m/z 205.05 due to the strong chelating ability of the adjacent oxygen and nitrogen atoms. Tandem MS/MS fragmentation typically yields an acylium ion at m/z 151.04, driven by the neutral loss of the hydrazide moiety (-NHNH₂, -31 Da).

  • UV-Vis Spectroscopy (Methanol): The electronic spectrum is dominated by strong π→π∗ transitions of the aromatic ring at ~220 nm and ~280 nm. A weaker shoulder near 315 nm corresponds to the n→π∗ transition of the carbonyl group, which is highly sensitive to solvent polarity and metal coordination.

Conclusion

The spectroscopic characterization of 2-hydroxy-3-methoxybenzohydrazide requires a nuanced understanding of its intra- and intermolecular dynamics. By employing self-validating protocols—such as D₂O exchange in NMR and ATR-FTIR to avoid moisture artifacts—researchers can confidently map its structural features. The prominent intramolecular hydrogen bonding dictates its behavior across all spectroscopic modalities, serving as the fundamental causality behind its unique spectral shifts and its high utility as a chelating ligand in advanced materials science.

References

  • PubChemLite: 2-hydroxy-3-methoxybenzohydrazide (C8H10N2O3). University of Luxembourg / PubChem.
  • Metallogrid Single-Molecule Magnet: Solvent-Induced Nuclearity Transformation and Magnetic Hysteresis at 16 K. Inorganic Chemistry - ACS Publications.
  • Calix[4]arene-like Chiral Co4 and Zn4 Metallacycles. Crystal Growth & Design - ACS Publications.

Sources

Foundational

Single-Crystal X-Ray Diffraction of 2-Hydroxy-3-methoxybenzohydrazide and Its Coordination Architectures: A Technical Guide

Executive Summary The compound 2-Hydroxy-3-methoxybenzohydrazide (HMBH) —often derived from o-vanillin—is a highly versatile polyfunctional ligand. In drug development, hydrazide derivatives are critical pharmacophores e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-3-methoxybenzohydrazide (HMBH) —often derived from o-vanillin—is a highly versatile polyfunctional ligand. In drug development, hydrazide derivatives are critical pharmacophores exhibiting anti-tubercular and anti-inflammatory properties. In materials science, the deprotonated form of HMBH acts as a robust N2​O donor, stabilizing heavy transition metals and lanthanides to form complex architectures such as Single-Molecule Magnets (SMMs) and chiral metallacycles .

Because the pharmacological and magnetic properties of HMBH derivatives are intrinsically linked to their 3D spatial arrangement, Single-Crystal X-Ray Diffraction (SCXRD) serves as the gold standard for characterization. This whitepaper outlines the field-proven methodologies for the crystallization, data acquisition, and structural refinement of HMBH and its metal complexes, providing mechanistic insights into how experimental conditions dictate crystal lattice formation.

Structural Chemistry & Coordination Mechanics

The structural versatility of HMBH stems from its three adjacent binding sites: the phenolic hydroxyl group, the methoxy oxygen, and the hydrazide moiety.

  • The N2​O Pocket: Upon deprotonation, HMBH forms a highly efficient multidentate pocket. The spatial geometry of these donors forces metal centers (e.g., DyIII , CoII , ZnII ) into specific coordination spheres, such as capped square antiprisms or muffin-like geometries .

  • Hydrogen Bonding Networks: In its pure organic form, the uncoordinated hydrazide NH2​ and NH groups act as powerful hydrogen-bond donors, while the methoxy and carbonyl oxygens act as acceptors. This creates extensive intermolecular O−H⋯O and N−H⋯O networks, heavily influencing the packing motif and space group of the resulting crystal.

Experimental Workflow: Self-Validating SCXRD Protocols

To ensure absolute trustworthiness and reproducibility, the SCXRD workflow must be treated as a self-validating system where each step provides feedback for the next.

SCXRD_Workflow A Ligand Synthesis (2-Hydroxy-3-methoxybenzohydrazide) B Complexation & Crystallization (Solvent Diffusion/Evaporation) A->B C Crystal Selection & Mounting (Cryoloop + Paratone Oil) B->C D Data Collection (Mo Kα, 120 K, CCD/CMOS) C->D E Data Reduction & Absorption Correction (SAINT / SADABS) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Structure Refinement (Least-Squares / SHELXL) F->G H Validation & Deposition (checkCIF / CCDC) G->H

Step-by-step SCXRD workflow from synthesis to structural validation.

Step 1: Synthesis and Crystallization (Thermodynamic Control)
  • Protocol: Dissolve HMBH (and the respective metal salt, if forming a complex) in a primary solvent (e.g., DMF or Methanol). Place the solution in a narrow sample tube and carefully layer an antisolvent (e.g., diethyl ether or diisopropyl ether) on top. Allow to stand undisturbed for 3–7 days.

  • Causality: Slow vapor or liquid diffusion lowers the solubility threshold gradually. This prevents rapid nucleation (which yields amorphous powders) and maintains the system in the metastable zone, promoting the thermodynamic growth of large, defect-free single crystals with highly ordered lattices.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Select a block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream at 120 K.

  • Causality: Flash-cooling the crystal restricts the thermal motion of the atoms. This significantly reduces the Atomic Displacement Parameters (ADPs), thereby increasing the intensity of high-angle diffraction spots and improving the overall resolution of the electron density map. The oil prevents solvent loss and ice ring formation.

Step 3: X-Ray Data Collection
  • Protocol: Collect diffraction data using a diffractometer (e.g., Bruker APEX-II) equipped with a graphite-monochromated Mo radiation source ( λ=0.71073 Å).

  • Causality: Mo radiation has a shorter wavelength and higher energy than Cu . This provides a greater penetration depth, which is strictly necessary to minimize severe X-ray absorption effects when analyzing complexes containing heavy elements (like Dysprosium or Cobalt) coordinated by HMBH.

Step 4: Structure Solution, Refinement, and Validation
  • Protocol: Integrate the data using SAINT and apply multi-scan absorption corrections via SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) .

  • Self-Validation: The refinement is a mathematically self-validating loop. The model is considered accurate only when the R1​ factor converges below 5%, the weighted wR2​ is below 15%, and the Goodness-of-Fit (GooF) approaches 1.0. A final check via the IUCr's checkCIF algorithm ensures no missing symmetry elements exist.

Crystallographic Data Presentation

The structural parameters of HMBH derivatives vary drastically based on coordination. Below is a comparative summary of quantitative crystallographic data for two distinct DyIII architectures utilizing the HMBH framework, demonstrating how the ligand adapts to different spatial requirements .

Crystallographic ParameterBinuclear HMBH Complex (1)Tetranuclear HMBH Metallogrid (2)
Chemical Formula Dy2​C34​H48​N14​O18​ Dy4​C94​H116​N28​O36​
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Fddd
Temperature (K) 120(2)120(2)
Wavelength (Å) 0.71073 (Mo )0.71073 (Mo )
Volume ( A˚3 ) 2245.8(3)24850(3)
Z (Formula units/cell) 28
Final R1​ [I > 2σ(I)] 0.03850.0412
Final wR2​ (All data) 0.09210.1054
Goodness-of-Fit (GooF) 1.0451.028

Mechanistic Insights: Solvent-Induced Transformations

One of the most critical phenomena observed in the crystallography of HMBH-based complexes is solvent-induced nuclearity transformation . The choice of crystallization solvent directly dictates the final crystal lattice and the nuclearity of the complex.

Solvent_Transformation Reactants HMBH Ligand + Metal Salts (e.g., Dy(NO3)3) Cond1 DMF / CH2Cl2 (Non-coordinating/Bulky) Reactants->Cond1 Cond2 Methanol (MeOH) (Coordinating/Protic) Reactants->Cond2 Prod1 Binuclear Complex (Monoclinic P21/c) Cond1->Prod1 Prod2 Tetranuclear Metallogrid (Orthorhombic Fddd) Cond2->Prod2 Prod1->Prod2 Reflux in MeOH Prod2->Prod1 Reflux in DMF/CH2Cl2

Solvent-induced nuclearity transformation pathways of HMBH-based complexes.

The Causality of Solvent Selection: When HMBH reacts with metal salts in a bulky, non-coordinating solvent mixture like DMF/CH2​Cl2​ , the steric hindrance and lack of protic bridging limit the assembly to a binuclear complex (crystallizing in the monoclinic P21​/c space group). The DMF molecules terminate the coordination sphere, preventing further polymerization.

Conversely, when the reaction occurs in Methanol (MeOH) , the small, highly coordinating nature of the protic solvent allows for the self-assembly of four coplanar metal ions. The HMBH ligands bridge these ions to form a highly symmetrical tetranuclear metallogrid (crystallizing in the face-centered orthorhombic Fddd space group). Remarkably, this transformation is reversible; refluxing the isolated crystals in the opposing solvent system triggers a single-crystal to single-crystal (SCSC) or dissolution-recrystallization phase transition, underscoring the dynamic thermodynamic equilibrium governed by the solvent environment .

Conclusion

The single-crystal X-ray diffraction of 2-Hydroxy-3-methoxybenzohydrazide and its derivatives requires a meticulous, self-validating approach. From the thermodynamic control of solvent diffusion to the strategic use of Mo radiation and cryogenic cooling, every experimental choice is governed by strict physical causality. Understanding these mechanistic principles allows researchers to engineer specific crystal lattices, paving the way for advanced metallodrugs and high-performance magnetic materials.

References

  • Title: Metallogrid Single-Molecule Magnet: Solvent-Induced Nuclearity Transformation and Magnetic Hysteresis at 16 K Source: Inorganic Chemistry (American Chemical Society) URL: [Link][1]

  • Title: Calix[4]arene-like Chiral Co4 and Zn4 Metallacycles (CCDC Deposition 2219226) Source: Crystal Growth & Design / Cambridge Crystallographic Data Centre (CCDC) URL: [Link][2]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Exploratory

The Role of 2-Hydroxy-3-methoxybenzohydrazide in Advanced Coordination Chemistry: From Chiral Metallacycles to Single-Molecule Magnets

Executive Summary In the design of advanced molecular materials, the selection of organic precursors dictates the ultimate geometry, stability, and electronic properties of the resulting metal complexes. 2-Hydroxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced molecular materials, the selection of organic precursors dictates the ultimate geometry, stability, and electronic properties of the resulting metal complexes. 2-Hydroxy-3-methoxybenzohydrazide (HMBH) (CAS: 39635-16-0) has emerged as a highly versatile building block in coordination chemistry and drug development[1]. Functioning primarily as a precursor for multidentate Schiff base ligands, HMBH provides a highly customizable scaffold featuring a hydrazide moiety adjacent to a phenolic hydroxyl group[2].

As a Senior Application Scientist, I have observed that the strategic integration of HMBH into ligand design allows for the precise control of coordination environments. This whitepaper explores the mechanistic role of HMBH in synthesizing high-performance materials, specifically focusing on its application in coordination-driven self-assembly of transition metal chiral metallacycles[3] and lanthanide-based Single-Molecule Magnets (SMMs)[4].

Structural Profiling & Coordination Logic

The chemical architecture of HMBH (Molecular Formula: C8​H10​N2​O3​ ) is defined by its strong hydrogen-bonding capabilities and potential for extended π -conjugation upon condensation[2].

When HMBH is reacted with aldehydes or ketones (e.g., diacetyl or 1,1′-bi-2-naphthol derivatives), it undergoes a Schiff base condensation to form multidentate hydrazone ligands. The resulting ligands possess highly directional N,O-donor pockets . Upon deprotonation of the phenolic and hydrazidic protons, these pockets become strongly anionic, making them exceptionally well-suited for binding oxophilic metal centers[4]. The rigid nature of the aromatic backbone, combined with the steric encumbrance of the methoxy group, forces the metal complexes to adopt specific, highly symmetrical geometries.

Logic N1 HMBH Ligand Features N2 Deprotonated Hydrazide (N,O Donors) N1->N2 N3 Phenolic Oxygen (Hard Donor) N1->N3 N4 High Coordination Number (e.g., 9-Coordinate DyIII) N2->N4 N3->N4 N5 Rigid Geometry (Capped Square Antiprism) N4->N5 Enforces N6 Suppression of QTM (Quantum Tunneling) N5->N6 Leads to N7 High-Temperature SMM (Magnetic Hysteresis) N6->N7 Results in

Logical relationship between HMBH ligand features and the suppression of QTM in SMMs.

Advanced Applications: Metallacycles & SMMs

Transition Metal Assembly: Chiral Metallacycles

In supramolecular chemistry, HMBH is utilized to construct homochiral ligands for enantioselective recognition. By condensing HMBH with chiral precursors like (R)-6-Formyl-2,2′-bis(methoxymethyloxy)-1,1′-binaphthalene, researchers can synthesize ligands with distinct coordination pockets. When these ligands are metalated with Co(II) or Zn(II) ions, they undergo coordination-driven self-assembly to form tetranuclear ( Co4​ or Zn4​ ) metallacycles[3]. These structures exhibit calix[4]arene-like topologies, creating fascinating chiral cavities that are highly valuable for chiral sensing and asymmetric catalysis in drug development[5].

Lanthanide Assembly: Single-Molecule Magnets

The most demanding application of HMBH derivatives lies in the field of molecular magnetism. SMMs require a large energy barrier to magnetization reversal, which is achieved by maximizing the magnetic anisotropy of lanthanide ions like Dy3+ .

By utilizing HMBH-derived ligands (e.g., butane-2,3-diylidene bis(2-hydroxy-3-methoxybenzohydrazide)), researchers can synthesize tetranuclear [2×2] Dy43+​ metallogrids[4]. The N2​O pockets of the ligand enforce a strict 9-coordinate geometry around each Dy3+ ion, typically a capped square antiprism[6]. The Causality: This specific, high-symmetry ligand field is precisely tuned to the oblate electron density of the Dy3+ ion. It maximizes axial magnetic anisotropy and suppresses zero-field Quantum Tunneling of Magnetization (QTM), resulting in magnetic hysteresis at elevated temperatures (up to 16 K)[4],[6].

Quantitative Data Summary

The following table summarizes the structural and functional metrics of key HMBH-derived coordination complexes, allowing for rapid comparison of metal-ligand systems.

Complex TypeMetal CenterLigand PrecursorCoordination GeometryKey Property / Application
Chiral Metallacycle Co(II) / Zn(II)HMBH + 1,1′-bi-2-naphtholCalix[4]arene-likeEnantioselective recognition, Chiral cavities[3]
Metallogrid SMM Dy(III)HMBH + Pyrazine derivativeCapped Square AntiprismMagnetic hysteresis at 16 K, Suppressed QTM[4]
Dinuclear SMM Dy(III)HMBH + Pyrazine derivativeMuffin (9-coordinate)High energy barrier for magnetization reversal[6]

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical or chemical changes confirm the success of each mechanistic step.

Workflow A 2-Hydroxy-3-methoxybenzohydrazide (HMBH Precursor) B Schiff Base Condensation (Aldehyde/Ketone + Reflux) A->B Reacts with C Multidentate Hydrazone Ligand (N2O / O-N-O Pockets) B->C Yields D Transition Metal Assembly (CoII / ZnII + Base) C->D Metalation E Lanthanide Assembly (DyIII + Et3N + DMF) C->E Metalation F Chiral Metallacycles (Calix[4]arene-like) D->F Self-Assembly G Metallogrid SMMs (Capped Square Antiprism) E->G Self-Assembly

Workflow for synthesizing HMBH-derived ligands and their subsequent metal self-assembly.

Protocol A: Synthesis of an HMBH-Derived Chiral Ligand

Objective: Synthesize a homochiral hydrazone ligand for metallacycle assembly.

  • Reagent Preparation: Combine 7.0 mmol of (R)-6-Formyl-2,2′-bis(methoxymethyloxy)-1,1′-binaphthalene with 7.0 mmol of HMBH[5].

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous methanol. Causality: Methanol acts as a protic solvent that facilitates the nucleophilic attack of the hydrazide amine on the carbonyl carbon while maintaining a dielectric environment that forces the highly rigid product to precipitate out of solution.

  • Reflux: Heat the mixture to reflux for 40 hours. Causality: Extended heating overcomes the activation energy barrier for the dehydration step of the Schiff base condensation.

  • Isolation: Concentrate the reaction mixture under reduced pressure, filter, and wash the crude product with cold methanol to yield the pure ligand (~89% yield)[5]. Self-Validation Checkpoint: The continuous precipitation of the product from the methanol solution serves as visual confirmation of the reaction's progress, driving the equilibrium forward via Le Chatelier’s principle without the need for complex chromatography.

Protocol B: Assembly of a Dy(III) Metallogrid SMM

Objective: Induce coordination-driven self-assembly of a tetranuclear Dy(III) Single-Molecule Magnet.

  • Metal-Ligand Mixing: Dissolve 0.10 mmol of Dy(NO3​)3​⋅6H2​O in 3 mL of dimethylformamide (DMF). Separately dissolve 0.10 mmol of the HMBH-derived ligand in 7 mL of dichloromethane ( CH2​Cl2​ )[6].

  • Initial Complexation: Combine the solutions and reflux for 20 minutes to allow preliminary ligand-metal interactions.

  • Deprotonation & Activation: Add 0.2 mmol of triethylamine ( Et3​N ) to the mixture and stir for an additional 20 minutes. Causality: Et3​N acts as a non-nucleophilic base, deprotonating the phenolic and hydrazide OH/NH groups. This dramatically increases the electron density on the N and O donors, triggering immediate and robust coordination to the highly oxophilic Dy3+ ions[6]. Self-Validation Checkpoint: An immediate color change from yellow to clear red upon the addition of Et3​N confirms the deprotonation of the ligand and the successful coordination of the Dy3+ ions to the newly formed anionic N2​O pockets.

  • Crystallization: Filter the suspension and set up a vapor diffusion of diethyl ether into the filtrate. Causality: Slow diffusion of the anti-solvent (diethyl ether) lowers the dielectric constant of the medium gradually, promoting the thermodynamically controlled growth of highly ordered, block-shaped single crystals suitable for X-ray diffraction[6].

References

  • [2] PubChemLite: 2-hydroxy-3-methoxybenzohydrazide (C8H10N2O3). Luxembourg Centre for Systems Biomedicine (LCSB). Available at:

  • [1] 2-hydroxy-3-methoxybenzohydrazide | 39635-16-0 | Buy Now. Molport. Available at:

  • [3] Calix[4]arene-like Chiral Co4 and Zn4 Metallacycles. Crystal Growth & Design, ACS Publications. Available at:

  • [4] Metallogrid Single-Molecule Magnet: Solvent-Induced Nuclearity Transformation and Magnetic Hysteresis at 16 K. Inorganic Chemistry, ACS Publications. Available at:

  • [6] Metallogrid Single-Molecule Magnet: Solvent-Induced Nuclearity Transformation and Magnetic Hysteresis at 16 K (Expanded Methods). Inorganic Chemistry, ACS Publications. Available at:

  • [5] Calix[4]arene-like Chiral Co4 and Zn4 Metallacycles (Expanded Methods). Crystal Growth & Design, ACS Publications. Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Schiff Bases from 2-Hydroxy-3-methoxybenzohydrazide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of Schiff bases derived from 2-Hydroxy-3-methoxybenzohydrazide. This class of compounds is of significant interest to the scientific community, part...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the synthesis of Schiff bases derived from 2-Hydroxy-3-methoxybenzohydrazide. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and coordination capabilities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and the scientific rationale behind the experimental choices.

Introduction: The Significance of Hydrazone-Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). When this functionality is derived from the condensation of a hydrazide with an aldehyde or ketone, the resulting compound is specifically known as a hydrazone. These molecules are noteworthy for their relative stability, often enhanced by conjugation with aromatic systems. The presence of the hydrazone moiety (-CONH-N=CH-) imparts unique electronic and structural features, making these compounds versatile ligands for metal coordination and potent pharmacophores.

2-Hydroxy-3-methoxybenzohydrazide serves as an excellent starting material for the synthesis of novel Schiff bases. The inherent functionalities—a hydroxyl group, a methoxy group, and a hydrazide moiety—provide multiple points for structural modification and coordination, leading to a wide array of derivatives with potentially enhanced biological activities, including antimicrobial, antioxidant, and anticancer properties.

The Chemistry of Formation: A Mechanistic Overview

The synthesis of Schiff bases from hydrazides and carbonyl compounds is a reversible condensation reaction that typically proceeds under mild acidic or basic catalysis, or with heating.[1] The reaction mechanism can be conceptualized in two main stages:

  • Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable carbinolamine intermediate.[2]

  • Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine or hydrazone. This step is often the rate-determining step and can be facilitated by acid catalysis.[1]

The optimal pH for this reaction is typically mildly acidic (around 4.5), as a high acid concentration can protonate the amine, rendering it non-nucleophilic, while a low acid concentration may not sufficiently catalyze the dehydration step.[2][3]

Experimental Protocol: Synthesis of a Representative Schiff Base

This section details a generalized yet comprehensive procedure for the synthesis of a Schiff base from 2-Hydroxy-3-methoxybenzohydrazide and a substituted aromatic aldehyde.

Materials and Reagents
  • 2-Hydroxy-3-methoxybenzohydrazide

  • Substituted Aromatic Aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (as catalyst, optional)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure
  • Dissolution of Hydrazide: In a round-bottom flask, dissolve one molar equivalent of 2-Hydroxy-3-methoxybenzohydrazide in a suitable volume of absolute ethanol with gentle warming and stirring until a clear solution is obtained.

  • Dissolution of Aldehyde: In a separate beaker, dissolve one molar equivalent of the chosen aromatic aldehyde in a minimal amount of absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of the aldehyde dropwise to the stirred solution of the hydrazide at room temperature.

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The optimal amount of catalyst may need to be determined empirically but typically 2-3 drops suffice.

  • Reflux: Equip the round-bottom flask with a condenser and reflux the reaction mixture for a period of 2 to 5 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by pouring the reaction mixture into cold water.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[4]

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. The final product should be characterized by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]

Visualizing the Synthesis

The general workflow for the synthesis of Schiff bases from 2-Hydroxy-3-methoxybenzohydrazide can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Hydrazide 2-Hydroxy-3-methoxybenzohydrazide in Ethanol Mixing Mix Reactants Hydrazide->Mixing Aldehyde Aromatic Aldehyde in Ethanol Aldehyde->Mixing Catalysis Add Acid Catalyst Mixing->Catalysis Reflux Reflux (2-5h) Catalysis->Reflux Cooling Cool to RT Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Analysis Spectroscopic Analysis (FT-IR, NMR, MS) Drying->Analysis

Caption: Experimental workflow for Schiff base synthesis.

Key Reaction Parameters and Expected Outcomes

The choice of reactants and reaction conditions can significantly influence the yield and purity of the final Schiff base. The following table summarizes key parameters for the synthesis of various Schiff bases derived from 2-Hydroxy-3-methoxybenzohydrazide.

Aldehyde ReactantSolventCatalystReflux Time (hours)Expected Product Characteristics
SalicylaldehydeEthanolAcetic Acid3-4Yellow to orange solid
4-ChlorobenzaldehydeEthanolAcetic Acid2-3Pale yellow solid
4-NitrobenzaldehydeEthanolAcetic Acid4-5Yellow to deep yellow solid
VanillinMethanolAcetic Acid3-4Light yellow solid

Characterization of Synthesized Schiff Bases

Thorough characterization is crucial to confirm the structure and purity of the synthesized Schiff bases. Key spectroscopic techniques include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the Schiff base will show the appearance of a characteristic imine (C=N) stretching band, typically in the region of 1600-1650 cm⁻¹. Concurrently, the characteristic C=O stretching band of the hydrazide and the N-H stretching bands will shift or diminish, and the C=O band of the aldehyde will be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region (typically δ 8-10 ppm). The signals corresponding to the aldehydic proton of the starting material will disappear.

    • ¹³C-NMR: The spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.

Applications and Future Directions

Schiff bases derived from 2-Hydroxy-3-methoxybenzohydrazide are a promising class of compounds with a wide range of potential applications. Their biological activities make them attractive candidates for the development of new therapeutic agents.[6] Furthermore, their ability to form stable complexes with various metal ions opens up possibilities in the fields of catalysis, materials science, and analytical chemistry.[7] Future research in this area could focus on the synthesis of a broader library of these compounds and a more extensive evaluation of their biological and material properties.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Schiff bases from 2-Hydroxy-3-methoxybenzohydrazide. By understanding the underlying chemical principles and following the outlined experimental procedures, researchers can confidently synthesize and characterize these valuable compounds for further investigation in their respective fields. The versatility of this synthetic route allows for the creation of a diverse range of molecular architectures with tailored properties.

References

  • Mahdi, H., Hameed, A., Mohammed, A., & Jassem, I. A. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661. Available at: [Link]

  • Mohamed, O. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?. ResearchGate. Available at: [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis and biological evaluation of new hydrazide-Schiff bases. Journal of Chemical and Pharmaceutical Research, 7(7), 894-900. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Schiff base in different fields. ResearchGate. Available at: [Link]

  • (n.d.). SCHIFF BASES. uomustansiriyah.edu.iq. Available at: [Link]

  • Wang, J.-M., Liu, H.-M., Zhang, D.-N., Cui, P.-L., & Ma, J.-J. (2014). Synthesis, Crystal Structure, and Thermal Property of (methoxy)oxovanadium(V). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(8), 1251–1254. Available at: [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 41(16), 8498–8509. Available at: [Link]

  • Yeap, G.-Y., Ha, S.-T., Ishizawa, N., & Nakashima, Y. (2013). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. Journal of Molecular Structure, 1035, 326–334. Available at: [Link]

  • Karaduman, A. B., & Yilmaz, I. (2022). Overview of Schiff Bases. IntechOpen. Available at: [Link]

  • Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Available at: [Link]

  • Al-Jibouri, M. N. A. (2021). Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. AIP Conference Proceedings, 2372(1), 020002. Available at: [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 41(16), 8498–8509. Available at: [Link]

  • Staszewska-Krajewska, O., & Sobańska, K. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(19), 6524. Available at: [Link]

  • Khan, S., Nisa, Z. U., Channar, P. A., Saeed, A., Larik, F. A., & Raza, H. (2022). Synthesis, characterization, and biological evaluation of organotin(IV) complexes derived from Schiff bases of 3-methoxybenzohydrazide. Journal of the Iranian Chemical Society, 19(12), 5227–5242. Available at: [Link]

  • Wang, Y.-X., & Liu, J. (2009). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2815. Available at: [Link]

  • ResearchGate. (n.d.). Comparison between PXRD Patterns of 2-Hydroxy-3-Methoxy-benzaldehyde... ResearchGate. Available at: [Link]

  • Jencks, W. P. (1959). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 81(2), 475–476. Available at: [Link]

  • Maxim, C., Gulea, A., Poirier, D., Roy, J., & Stavila, V. (2013). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 18(6), 6751–6765. Available at: [Link]

  • Science.gov. (n.d.). hydroxy schiff bases: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Application

Application Notes & Protocols: 2-Hydroxy-3-methoxybenzohydrazide and its Derivatives as Versatile Ligands for Transition Metal Complexes

An in-depth guide for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist I. Introduction: The Scientific Premise In the field of coordination chemistry, the des...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Scientific Premise

In the field of coordination chemistry, the design of effective ligands is paramount to developing novel metal complexes with tailored properties. 2-Hydroxy-3-methoxybenzohydrazide and its Schiff base derivatives, formed from the condensation of a hydrazide with 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), represent a class of highly versatile multidentate ligands. Their structure is endowed with multiple donor sites—typically a phenolic oxygen, an imine nitrogen, and a carbonyl/enolic oxygen—which allows them to form stable chelate rings with a wide array of transition metal ions.

The resulting metal complexes often exhibit enhanced biological activity and catalytic potential compared to the free ligands. This enhancement is frequently attributed to chelation theory, which posits that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.[1] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of these complexes, offering detailed protocols and the scientific rationale behind the experimental choices.

II. Synthesis and Complexation Workflow

The generation of these transition metal complexes is typically a two-stage process: first, the synthesis of the hydrazone ligand, followed by its reaction with a suitable metal salt.

Diagram: General Synthesis Workflow

G cluster_0 Part A: Ligand Synthesis cluster_1 Part B: Complexation Reactant1 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) Process1 Condensation Reaction (Reflux in Ethanol) Reactant1->Process1 Reactant2 Aroylhydrazide (e.g., Benzhydrazide) Reactant2->Process1 Ligand Schiff Base Ligand (e.g., N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide) Process1->Ligand Process2 Chelation Reaction (Reflux in Solvent) Ligand->Process2 Purified Ligand MetalSalt Transition Metal Salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) MetalSalt->Process2 Complex Transition Metal Complex Process2->Complex

Caption: General workflow for the synthesis of hydrazone ligands and their metal complexes.

III. Experimental Protocols

Protocol 1: Synthesis of a Representative Ligand

(N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide)

This protocol details a standard condensation reaction. The reflux provides the necessary activation energy for the dehydration-condensation to occur, while ethanol serves as a suitable solvent for both reactants.

A. Materials & Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Benzhydrazide

  • Absolute Ethanol

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

B. Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 2-hydroxy-3-methoxybenzaldehyde in 50 mL of absolute ethanol.

  • To this solution, add a solution of 1.36 g (10 mmol) of benzhydrazide dissolved in 50 mL of warm absolute ethanol.

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Transfer the flask to a heating mantle and reflux the mixture with continuous stirring for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After reflux, reduce the volume of the solvent to about half using a rotary evaporator or by simple distillation.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure hydrazone ligand. Dry the final product in a desiccator.

Protocol 2: General Synthesis of Transition Metal (II) Complexes

This protocol describes a general method for chelation. The ligand, which is often only sparingly soluble, is dissolved in a suitable solvent like DMF or ethanol. The metal salt is added, and the mixture is refluxed to ensure complete coordination. The stoichiometry (ligand-to-metal ratio) can be adjusted based on the desired final complex.

A. Materials & Reagents:

  • Synthesized Hydrazone Ligand

  • Transition Metal Salt (e.g., Copper(II) acetate, Nickel(II) nitrate, Cobalt(II) chloride)

  • Ethanol or Dimethylformamide (DMF)

  • Reflux apparatus

B. Step-by-Step Procedure:

  • Dissolve the synthesized hydrazone ligand (e.g., 2 mmol) in 40 mL of hot ethanol in a 100 mL round-bottom flask. If solubility is an issue, DMF can be used.

  • In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in 20 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change or the formation of a precipitate is often observed immediately.

  • Reflux the resulting mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Collect the precipitated solid metal complex by vacuum filtration.

  • Wash the complex with ethanol to remove any unreacted materials, followed by a wash with diethyl ether.

  • Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

IV. Structural Characterization of Ligand and Complexes

Confirming the identity and structure of the synthesized compounds is a critical step. A combination of spectroscopic and analytical techniques is employed for unambiguous characterization.

Diagram: Ligand Coordination to a Metal Center

Caption: Tridentate (O,N,O) coordination of the deprotonated hydrazone ligand to a metal (M²⁺) ion.

Table 1: Key Characterization Techniques and Expected Observations

TechniquePurposeTypical Observations for Ligand & Complexes
FT-IR Spectroscopy Identifies functional groups and confirms coordination.Ligand: Shows bands for phenolic O-H (~3200 cm⁻¹), N-H (~3150 cm⁻¹), C=O (~1650 cm⁻¹), and azomethine C=N (~1615 cm⁻¹).[2] Complex: Disappearance of O-H and N-H bands (due to deprotonation and coordination), shift of the C=N band to a lower frequency (indicating coordination of imine nitrogen), and appearance of new bands at lower frequencies for M-O and M-N bonds.[2][3]
¹H NMR Spectroscopy Confirms the molecular structure of the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)).Ligand: Signals for aromatic, methoxy (-OCH₃), azomethine (-CH=N-), and labile N-H and O-H protons are observed.[4] Complex: The signals for the labile O-H and N-H protons disappear, confirming their involvement in chelation.[5]
UV-Visible Spectroscopy Provides information on the electronic transitions and geometry of the complexes.Ligand: Shows intense bands in the UV region due to π→π* and n→π* transitions. Complex: New bands may appear in the visible region corresponding to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT), which are indicative of the complex's geometry (e.g., octahedral, tetrahedral).[2][5]
Molar Conductance Determines the electrolytic nature of the complexes.Low molar conductance values in a solvent like DMF typically indicate a non-electrolytic nature, suggesting that any anions are part of the coordination sphere rather than acting as counter-ions.[5]
Magnetic Susceptibility Measures the magnetic moment to determine the number of unpaired electrons and infer geometry.The measured magnetic moment helps distinguish between geometries, for example, square planar (often diamagnetic) vs. tetrahedral or octahedral geometries for a given metal ion.[2]
Thermal Analysis (TGA/DSC) Studies thermal stability and composition.TGA can reveal the loss of lattice or coordinated water molecules at different temperatures, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue.[4]

V. Applications in Research and Development

Transition metal complexes of 2-hydroxy-3-methoxybenzohydrazide derivatives have shown significant promise in several fields, primarily due to their enhanced biological activities.

A. Antimicrobial Agents

A consistent finding in the literature is that these metal complexes exhibit greater antimicrobial activity than the free hydrazone ligand.[6][7] This is often explained by the increased lipophilic nature of the complex upon chelation, which facilitates its diffusion through the lipid layers of bacterial and fungal cell membranes.[6]

Table 2: Representative Antimicrobial Activity (Illustrative data based on published findings)

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)
Ligand (HL)1198
[Co(L)₂] Complex181615
[Ni(L)₂] Complex161413
[Cu(L)₂] Complex201817
[Zn(L)₂] Complex151312
(Data synthesized from findings similar to those in references[2][8])
B. Anticancer Agents

Several studies have highlighted the potential of these complexes as cytotoxic agents against various cancer cell lines.[9] The mechanism of action can involve inducing apoptosis (programmed cell death), potentially through the generation of intracellular reactive oxygen species (ROS) or by interfering with cellular metabolic pathways.[5][10] Copper and Vanadium complexes, in particular, have demonstrated potent effects against human liver cancer (HepG2) cell lines.[3][5]

Table 3: In Vitro Cytotoxicity Data (IC₅₀ Values) (Illustrative data based on published findings)

CompoundHepG2 (Human Liver Cancer) IC₅₀ (µM)A549 (Human Lung Cancer) IC₅₀ (µM)
Ligand (HL)> 100> 100
[Cu(L)₂] Complex15.822.5
[VO(L)₂] Complex18.225.1
Sorafenib (Standard)9.5-
(Data synthesized from findings similar to those in references[5][9][10])
C. Catalytic Applications

The transition metal center in these complexes can act as a Lewis acid, making them effective catalysts for various organic reactions. Oxidovanadium(V) complexes of related hydrazone ligands have shown effective catalytic properties for the epoxidation of styrene with high conversion and selectivity.[11] Furthermore, complexes immobilized on supports like Aerosil have been studied for their activity in ozone decomposition, with the catalytic activity varying based on the central metal ion (Mn > Co > Cu).[12]

VI. Conclusion and Future Outlook

2-Hydroxy-3-methoxybenzohydrazide and its derivatives are powerful and adaptable ligands in coordination chemistry. The resulting transition metal complexes are not only structurally fascinating but also possess a wide range of functional properties. Their enhanced antimicrobial and anticancer activities make them promising candidates for further investigation in drug discovery and development. Future research should focus on elucidating their precise mechanisms of biological action, optimizing their structures for higher efficacy and lower toxicity, and exploring their full potential in catalysis and materials science.

VII. References

  • Synthesis, structural characterization, spectroscopic studies and antimicrobial activities of Schiff base ligands and their metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Bioinorganic Chemistry and Applications, 2015, 893953. Available at: [Link]

  • Adole, V. A., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Scientific African, 19, e01556. Available at: [Link]

  • Yousif, E., et al. (2016). AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. Rasayan Journal of Chemistry, 9(4), 676-684. Available at: [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1033-1037. Available at: [Link]

  • Nair, M. S., & Arish, D. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Bioinorganic Chemistry and Applications, 2014, 785934. Available at: [Link]

  • Al-Jibouri, M. N. A., et al. (2025). Synthesis, Characterization and Anticancer Activity of some Metal Complexes of New Ligand Derived from 4-Methylbenzohydrazide with Computational Studies. Iraqi Journal Of Pharmaceutical Sciences, 34(2), 122-143. Available at: [Link]

  • Abed, H. A., Abed, R. R., & Jasim, R. F. (2024). SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL EVALUATION. MINAR International Journal of Applied Sciences and Technology, 6(1). Available at: [Link]

  • Shi, Y., et al. (2018). Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents. RSC Advances, 8(28), 15482-15494. Available at: [Link]

  • Synthesis, characterization and X-ray crystal structures of 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its oxidovanadium(V) complexes with catalytic oxidation property. (n.d.). Scilit. Available at: [Link]

  • Stolić, A., et al. (2025). The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes. Molecules, 30(6), 1345. Available at: [Link]

  • Huseynova, G. A., et al. (2021). Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands. IUCrData, 6(11). Available at: [Link]

  • 3d Metal complexes with 2-hydroxy-3-methoxybenzaliminopropyl and 4-hydroxy-3-methoxybenzaliminopropyl immobilized on aerosil as catalysts of ozone decomposition. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization, and biological evaluation of organotin(IV) complexes derived from Schiff bases of 3-methoxybenzohydrazide. (2022). Taylor & Francis Online. Available at: [Link]

  • Liu, Z. H., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Oncology Letters, 9(4), 1765-1771. Available at: [Link]

Sources

Method

Application Note: Antimicrobial Profiling of 2-Hydroxy-3-methoxybenzohydrazide Derivatives

Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery, heterocyclic compounds and their derivatives form the structural core of numerous active pharmaceutical ingredients (APIs)[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern drug discovery, heterocyclic compounds and their derivatives form the structural core of numerous active pharmaceutical ingredients (APIs)[1]. Among these, 2-Hydroxy-3-methoxybenzohydrazide —a derivative synthesized from the ortho-vanillin core—has emerged as a highly versatile pharmacophore[2].

The scientific interest in this compound stems from its unique structural causality: the combination of an adjacent hydroxyl group, a methoxy group, and a hydrazide linkage creates an optimal O-N-O donor set. This configuration allows the molecule to act as a potent multi-dentate ligand, readily forming stable coordination complexes with transition metals such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺[3]. As a Senior Application Scientist, understanding the mechanistic transition from a free ligand to a metal chelate is critical, as this structural evolution is the primary driver of its antimicrobial efficacy.

Mechanistic Insights: The Causality of Chelation

Why do we intentionally complex these hydrazide derivatives with transition metals before biological screening? The answer lies in Overton’s concept of cell permeability and Tweedy’s chelation theory [4].

When 2-Hydroxy-3-methoxybenzohydrazide coordinates with a metal ion, the polarity of the metal is drastically reduced due to the partial sharing of its positive charge with the donor atoms (oxygen and nitrogen)[4]. Furthermore, the delocalization of π-electrons over the newly formed chelate ring enhances the overall lipophilicity of the complex.

  • The Biological Consequence: Bacterial cell membranes are predominantly composed of lipid bilayers. The increased lipophilicity of the metal-chelated derivative allows it to permeate the bacterial membrane far more efficiently than the free ligand[4]. Once intracellular, the complex disrupts critical enzymatic processes, induces oxidative stress, and ultimately triggers microbial cell death[2].

MOA L Free Ligand (Hydrazide Derivative) C Metal Chelation (O-N-O Donor Set) L->C M Transition Metal (Cu²⁺, Ni²⁺, Co²⁺) M->C Lip Charge Reduction & Increased Lipophilicity C->Lip Tweedy's Theory Mem Lipid Bilayer Permeation Lip->Mem Death Target Inhibition & Cell Death Mem->Death

Fig 1. Mechanistic pathway of metal-chelated hydrazide derivatives driving microbial cell death.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., solvent toxicity) or false negatives (e.g., inactive bacterial strains).

Protocol A: Synthesis & Metal Complexation
  • Causality of Choice: Refluxing in ethanol with a catalytic acid ensures high-yield Schiff base condensation without degrading the heat-sensitive methoxy groups[5].

  • Ligand Synthesis: Dissolve 0.01 mol of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 0.01 mol of the target benzohydrazide in 30 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Reflux for 4–5 hours at 70°C[5].

  • Precipitation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold diethyl ether, and recrystallize from ethanol.

  • Complexation: To synthesize the metal complex, add an ethanolic solution of the ligand (1 mmol) dropwise to a warm aqueous solution of CuCl₂ or NiCl₂ (1 mmol). Reflux for 3 hours. Filter and dry the resulting colored precipitate[6].

  • Validation: Confirm structure via FT-IR. A successful condensation is validated by the appearance of a sharp C=N (imine) stretch at ~1620 cm⁻¹ and the disappearance of the primary amine bands[3].

Protocol B: Resazurin-Assisted Broth Microdilution (MIC Determination)
  • Causality of Choice: Visual turbidity is subjective. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue dye to pink resorufin, providing an objective, colorimetric endpoint for cell viability.

  • Inoculum Preparation: Suspend isolated colonies of S. aureus (Gram-positive) and E. coli (Gram-negative) in sterile saline. Adjust turbidity to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Dissolve the synthesized compounds in DMSO. Critical Step: Dilute the stock in Mueller-Hinton Broth (MHB) so that the final DMSO concentration in the test wells never exceeds 1% v/v. Higher concentrations will lyse bacteria, causing false-positive efficacy.

  • Plate Setup: In a 96-well plate, perform serial two-fold dilutions of the compound (from 512 µg/mL down to 1 µg/mL) in 100 µL of MHB.

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • System Validation Controls (Mandatory):

    • Sterility Control: Media only (Must remain clear/blue; validates aseptic technique).

    • Growth Control: Media + Bacteria (Must turn turbid/pink; validates bacterial viability).

    • Solvent Control: Media + Bacteria + 1% DMSO (Must turn turbid/pink; validates DMSO is non-toxic).

    • Positive Control: Gentamicin standard (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue.

Workflow S1 1. Ligand Synthesis (Condensation & Reflux) S2 2. Metal Complexation (MCl₂ Addition) S1->S2 S3 3. Assay Preparation (Serial Dilution in <1% DMSO) S2->S3 S4 4. Inoculation & Incubation (1.5×10⁸ CFU/mL, 37°C) S3->S4 S5 5. Colorimetric Readout (Resazurin Addition) S4->S5

Fig 2. Self-validating high-throughput screening workflow for antimicrobial susceptibility.

Quantitative Data Presentation

The following table summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) between the free 2-Hydroxy-3-methoxybenzohydrazide ligand and its metal complexes[3]. The data highlights the profound impact of chelation on lowering the MIC (indicating higher potency).

Test CompoundTarget OrganismGram StainMIC (µg/mL)MBC (µg/mL)Activity Profile
Free Ligand Staphylococcus aureusPositive128256Moderate
Free Ligand Escherichia coliNegative256>512Weak
Cu(II) Complex Staphylococcus aureusPositive1632Highly Potent
Cu(II) Complex Escherichia coliNegative3264Potent
Ni(II) Complex Staphylococcus aureusPositive3264Potent
Gentamicin (Ctrl) S. aureus / E. coliPos / Neg4 - 88 - 16Standard Reference

Table 1: Comparative in vitro antimicrobial activity (MIC and MBC) of the free hydrazide ligand versus its transition metal complexes. Lower values indicate higher antimicrobial efficacy.

References

  • Oriental Journal of Chemistry - Mixed Ligand Complexes of Copper(II) and Cobalt(II) with Hydrazones Derivatives and ortho-Vanillin: Syntheses, Characterizations and Antimicrobial Activity.[Link]

  • Communication In Physical Sciences - Chelating and Antibacterial Potentials of Benzylpenicillin and its Ni(II) Complex.[Link]

  • Impactfactor - New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies.[Link]

  • PMC - Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.[Link]

  • PMC - New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study.[Link]

Sources

Application

Application Note: Fluorometric Ion Detection Using 2-Hydroxy-3-methoxybenzohydrazide Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Causality The accurate detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Causality

The accurate detection of biologically and environmentally significant metal ions—such as Zn²⁺ (a crucial trace element in cellular apoptosis and neurotransmission) and Al³⁺ (a widespread environmental neurotoxin)—requires highly sensitive and selective analytical tools. 2-Hydroxy-3-methoxybenzohydrazide has emerged as a highly versatile building block for synthesizing aroylhydrazone Schiff base fluorescent probes[1].

As a Senior Application Scientist, I emphasize that the selection of this specific precursor is not arbitrary. The molecule provides a highly tunable O, N, O-tridentate coordination pocket (phenolic oxygen, imine nitrogen, and carbonyl oxygen). Furthermore, the methoxy group at the 3-position acts as an electron-donating group (EDG). This localized electron density enriches the coordination pocket, significantly enhancing the binding affinity ( Ka​ ) for borderline and hard Lewis acids like Zn²⁺ and Al³⁺, while minimizing interference from competing monovalent or divalent cations[1],[2].

Photophysical Mechanisms: CHEF and ESIPT

To utilize these probes effectively, one must understand the causality behind the fluorescence "turn-on" response. The uncoordinated Schiff base probe typically exhibits extremely weak fluorescence in aqueous/organic solvent mixtures. This is driven by two non-radiative decay pathways:

  • C=N Bond Isomerization: The rotational freedom around the imine bond dissipates excited-state energy as heat.

  • Excited-State Intramolecular Proton Transfer (ESIPT): The transfer of a proton from the hydroxyl group to the imine nitrogen quenches fluorescence[3].

The Sensing Event: Upon the introduction of the target metal ion (e.g., Zn²⁺), the metal chelates tightly within the O, N, O pocket. This complexation locks the molecular conformation, completely restricting C=N isomerization. Simultaneously, the deprotonation or coordination of the hydroxyl group blocks the ESIPT pathway. This rigidification triggers a Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a dramatic, naked-eye visible "turn-on" emission[3],[4].

Mechanism Free Free Aroylhydrazone Probe (Excited State) Rad Radiative Decay (Weak Background Emission) Free->Rad Minor Pathway NonRad Non-Radiative Decay (C=N Isomerization / ESIPT) Free->NonRad Dominant Pathway Metal Target Ion Binding (Zn²⁺ / Al³⁺) Free->Metal + Metal Cation Rigid Conformational Rigidification (O, N, O Coordination) Metal->Rigid Rigid->NonRad Pathway Blocked CHEF Chelation-Enhanced Fluorescence (Strong 'Turn-On' Signal) Rigid->CHEF

Figure 1: Photophysical causality of the CHEF and ESIPT mechanisms upon metal coordination.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of the probe and the subsequent fluorometric validation. Every step is designed as a self-validating system to ensure reproducibility and analytical integrity.

Protocol 1: Synthesis of the Aroylhydrazone Probe

Objective: Condense 2-hydroxy-3-methoxybenzohydrazide with an aromatic aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) to form the sensory Schiff base.

  • Reagent Preparation: Dissolve 1.0 mmol of 2-hydroxy-3-methoxybenzohydrazide in 15 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of the chosen aromatic aldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the aldehyde solution. Causality: The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazide amine.

  • Reflux: Combine the solutions and reflux the mixture at 80 °C for 4–6 hours under continuous magnetic stirring. Monitor the reaction via TLC (Thin Layer Chromatography) until the precursor spots disappear.

  • Isolation: Cool the mixture to room temperature. A solid precipitate will form. Filter the precipitate under a vacuum and wash it thoroughly with cold ethanol to remove unreacted precursors.

  • Purification: Recrystallize the crude product from hot ethanol/DMF to obtain the pure Schiff base probe. Characterize via ¹H NMR, ¹³C NMR, and ESI-MS.

Protocol 2: Fluorometric Titration and Ion Sensing

Objective: Quantify the metal ion concentration using the synthesized probe.

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic grade DMSO. Causality: Aroylhydrazones have limited aqueous solubility; DMSO ensures complete dissolution while preventing aggregation-caused quenching (ACQ).

  • Buffer System: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4. Causality: HEPES is selected over phosphate buffers because phosphate anions strongly coordinate with Al³⁺ and Zn²⁺, which would competitively inhibit probe-metal complexation and cause false negatives.

  • Working Solution: Dilute the probe stock to a final working concentration of 10 µM in a DMSO/HEPES (e.g., 1:9 v/v) solvent system[4].

  • Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Gradually add aliquots of the metal ion standard solution (0 to 50 µM).

  • Incubation & Measurement: Allow 1–2 minutes of incubation at room temperature for complexation equilibrium[3]. Record the fluorescence emission spectra (typically exciting at the isosbestic point determined via UV-Vis).

Protocol 3: Reversibility and Self-Validation

To prove the system is a reversible chemosensor and not a reactive dosimeter:

  • To the highly fluorescent Probe-Metal complex in the cuvette, add 1.0 equivalent of Na₂EDTA.

  • Observation: The fluorescence should immediately quench back to baseline levels. Causality: EDTA possesses a much higher formation constant for transition metals than the tridentate Schiff base, stripping the metal from the probe and restoring the non-radiative decay pathways[2].

Workflow A 1. Precursor Condensation (Benzohydrazide + Aldehyde) B 2. Probe Isolation (Recrystallization & NMR) A->B C 3. Solution Preparation (10 µM in DMSO/HEPES pH 7.4) B->C D 4. Metal Ion Titration (Fluorometric Monitoring) C->D E 5. Data Analysis (Job's Plot & LOD Calc) D->E F 6. Reversibility Validation (Addition of EDTA) E->F

Figure 2: Step-by-step experimental workflow for probe synthesis and validation.

Quantitative Data & Performance Metrics

The analytical superiority of 2-hydroxy-3-methoxybenzohydrazide-derived probes is demonstrated by their binding kinetics and sensitivity. The stoichiometry of the metal-ligand complex is determined using a Job's plot, which typically reveals a 1:1 binding ratio for these tridentate systems[1]. The binding constant ( Ka​ ) is derived from the Benesi-Hildebrand equation, and the Limit of Detection (LOD) is calculated using the 3σ/k method.

Table 1: Typical Photophysical & Binding Parameters for Methoxybenzohydrazide Probes

Target IonStoichiometryBinding Constant ( Ka​ )Limit of Detection (LOD)Response TimeReversibility Agent
Zn²⁺ 1:1 8.88×104 M⁻¹0.38 µM – 112 µM< 60 secondsNa₂EDTA
Al³⁺ 1:1 4.50×104 M⁻¹~0.50 µM< 60 secondsNa₂EDTA / F⁻
Ni²⁺ 1:1 1.20×104 M⁻¹12.8 nM< 60 secondsNa₂EDTA

Data synthesized from established methoxybenzohydrazide Schiff base sensor characterizations[1],[4].

Conclusion & Future Perspectives

The integration of 2-hydroxy-3-methoxybenzohydrazide into aroylhydrazone architectures yields highly robust, self-validating fluorescent probes. By leveraging the CHEF mechanism and inhibiting ESIPT, these probes offer rapid, naked-eye detectable responses to critical metal ions.

Future Applications: Because the fluorescence colorimetric shift is highly pronounced, these probes are exceptionally well-suited for integration into paper-based test strips. Coupled with smartphone-based RGB colorimetric analysis applications, this chemistry enables decentralized, real-time environmental monitoring and food quality assessment without the need for benchtop spectrofluorometers[2].

References

  • A Fluorescent Probe Based on the Hydrazone Schiff Base for the Detection of Zn2+ and its Application on Test Strips.ResearchGate.
  • Smartphone-based analytical platform for real-time, reversible detection of Co2+, Ni2+, Cu2+, and Zn2+ ions.PubMed.
  • Fluorescent Detection Probes for Hg and Zn with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism.ResearchGate.
  • Naked Eye Turn-On Fluorometric Sensor for Ni2+ Detection in Aqueous Solution Based on Schiff Base.R Discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-Hydroxy-3-methoxybenzohydrazide

Welcome to the technical support center for 2-Hydroxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Hydroxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the handling and use of this compound, with a primary focus on solubility issues.

Understanding the Molecule: Physicochemical Properties

2-Hydroxy-3-methoxybenzohydrazide is a unique molecule possessing both a phenolic hydroxyl group and a hydrazide functional group. These features govern its chemical reactivity and, critically, its solubility characteristics. An understanding of its structural attributes is the first step in troubleshooting experimental hurdles.

PropertyValueSource
CAS Number 39635-16-0[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol
Appearance Solid
Predicted XlogP 0.9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving 2-Hydroxy-3-methoxybenzohydrazide?

A1: Based on its chemical structure, which includes both polar (hydroxyl, hydrazide) and non-polar (benzene ring) moieties, 2-Hydroxy-3-methoxybenzohydrazide is expected to be soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for related hydrazide and hydrazone compounds and are excellent starting points. For many biological applications, preparing a concentrated stock solution in DMSO is a standard and effective practice.

Q2: I'm observing a precipitate when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out of solution.

To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 1%) can help maintain solubility.

  • pH adjustment: The solubility of 2-Hydroxy-3-methoxybenzohydrazide in aqueous solutions is likely pH-dependent. Adjusting the pH of your buffer may improve solubility (see Q3).

  • Use of surfactants or excipients: In some drug formulation studies, non-ionic surfactants like Tween® 80 or cyclodextrins can be used to enhance aqueous solubility.

Q3: How does pH affect the solubility of 2-Hydroxy-3-methoxybenzohydrazide in aqueous solutions?

A3: The pH of an aqueous solution can significantly impact the solubility of ionizable compounds. 2-Hydroxy-3-methoxybenzohydrazide has two key ionizable groups: a phenolic hydroxyl group (acidic) and a hydrazide group (which can be basic).

  • The Phenolic Hydroxyl Group: The pKa of the related 2-hydroxy-3-methoxybenzoic acid is approximately 2.55 for the carboxylic acid and likely higher for the phenolic proton. At pH values above the pKa of the phenolic hydroxyl group, it will be deprotonated to a phenolate anion, which is significantly more water-soluble.

  • The Hydrazide Group: The parent compound, benzohydrazide, has a pKa of its conjugate acid of approximately 3.03. This suggests the hydrazide moiety is weakly basic. At pH values below this pKa, the terminal nitrogen can be protonated, forming a cationic species that is more water-soluble.

Therefore, you may observe a "U-shaped" solubility profile with respect to pH, where the compound is more soluble at very low pH (below ~3) and at higher pH (above the pKa of the phenol). The isoelectric point, where the molecule has a net neutral charge and is likely least soluble, will be somewhere in the mid-pH range.

Q4: Is 2-Hydroxy-3-methoxybenzohydrazide stable in solution?

A4: Hydrazide compounds can be susceptible to hydrolysis, particularly at acidic pH. The stability of hydrazide-based conjugates has been shown to increase as the pH approaches neutrality. For critical experiments, it is advisable to prepare fresh solutions. If you suspect degradation, this can be monitored by analytical techniques such as HPLC.

Troubleshooting Guide: Solubility Issues

This section provides a systematic approach to resolving common solubility challenges.

Problem: The compound is not dissolving in my chosen solvent.

start Initial Observation: Compound is not dissolving step1 Have you tried preparing a stock solution in 100% DMSO? start->step1 step2 If yes, is it dissolving in DMSO? step1->step2 Yes step3 If no, prepare a stock solution in 100% DMSO. step1->step3 No step4 If dissolving in DMSO, proceed with dilution into your final buffer. step2->step4 Yes step5 If not dissolving in DMSO, try gentle warming (e.g., 37°C) and sonication. step2->step5 No step6 Does it dissolve with heat/sonication? step5->step6 step7 If yes, allow the solution to cool to room temperature. Does it remain in solution? step6->step7 Yes step8 If no, consider alternative polar aprotic solvents like DMF or NMP. step6->step8 No step9 If it remains in solution, proceed with your experiment, but be mindful of potential precipitation upon cooling. step7->step9 Yes step10 If it precipitates upon cooling, the compound may have limited solubility even in DMSO. step7->step10 No

Caption: Troubleshooting workflow for initial dissolution.

Problem: The compound precipitates when my stock solution is diluted into an aqueous buffer.

start Observation: Precipitation upon dilution into aqueous buffer. step1 What is the final concentration of the compound and any co-solvent (e.g., DMSO)? start->step1 step2 Try lowering the final concentration of the compound in the buffer. step1->step2 step3 Does the precipitate still form? step2->step3 step4 If your experiment allows, try increasing the final percentage of the co-solvent. step3->step4 Yes step5 Is precipitation still observed? step4->step5 step6 Adjust the pH of your aqueous buffer. Try a more acidic (pH < 4) or a more alkaline (pH > 8) buffer. step5->step6 Yes step7 Does adjusting the pH resolve the issue? step6->step7 step8 Consider using a solubility enhancer appropriate for your application (e.g., Tween® 80, cyclodextrin). step7->step8 No

Caption: Troubleshooting workflow for precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of 2-Hydroxy-3-methoxybenzohydrazide for subsequent dilution into experimental media.

Materials:

  • 2-Hydroxy-3-methoxybenzohydrazide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of 2-Hydroxy-3-methoxybenzohydrazide into a sterile tube.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 1.82 mg of the compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.

  • If solids persist, place the tube in a sonicator bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the approximate equilibrium solubility of 2-Hydroxy-3-methoxybenzohydrazide in a specific aqueous buffer.

Materials:

  • 2-Hydroxy-3-methoxybenzohydrazide (solid)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge capable of handling the vials

  • Calibrated analytical balance

  • A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of solid 2-Hydroxy-3-methoxybenzohydrazide to a glass vial (enough so that undissolved solid remains at equilibrium).

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant without disturbing the solid pellet.

  • Quantify the concentration of 2-Hydroxy-3-methoxybenzohydrazide in the supernatant using your validated analytical method. This concentration represents the equilibrium solubility.

References

  • Brainly. (2023, April 19). What is the pKa of benzhydrazide (benzoyl hydrazine, benzoic acid hydrazide)? Retrieved from [Link]

  • NextSDS. (n.d.). 2-hydroxy-3-methoxybenzohydrazide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Hydroxy-3-methoxybenzohydrazide

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-3-methoxybenzohydrazide (CAS: 39635-16-0). This compound is a highly valuable intermediate in medicinal chemistry, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Hydroxy-3-methoxybenzohydrazide (CAS: 39635-16-0). This compound is a highly valuable intermediate in medicinal chemistry, frequently utilized as a bidentate ligand in metallacycle synthesis and as a precursor for biologically active Schiff bases[1][2].

Because its synthesis typically involves the hydrazinolysis of methyl 2-hydroxy-3-methoxybenzoate using excess hydrazine hydrate, the crude product is often contaminated with unreacted ester, highly toxic residual hydrazine, and colored oxidation byproducts[3][4]. This guide provides drug development professionals and synthetic chemists with a field-proven, self-validating workflow to achieve >95% purity[5].

I. Physicochemical Profile & Solvent Rationale

Understanding the thermodynamic and solubility properties of 2-Hydroxy-3-methoxybenzohydrazide is critical for designing an efficient recrystallization system. The presence of both hydrogen-bond donors (-OH, -NHNH₂) and acceptors (methoxy oxygen, carbonyl) dictates its solubility profile.

Property / ParameterValue / DescriptionRationale for Process Design
Molecular Weight 182.18 g/mol [5]Used for precise stoichiometric and yield calculations.
Chemical Formula C₈H₁₀N₂O₃[5]High polarity necessitates polar protic solvents for dissolution.
Solubility (Hot Ethanol) High (>100 mg/mL at 78 °C)Ethanol provides the ideal steep solubility curve for recrystallization[3].
Solubility (Cold Ethanol) Low (<10 mg/mL at 0 °C)Ensures maximum thermodynamic recovery of the crystal lattice upon cooling.
Solubility (Cold Water) PoorEnables aggressive aqueous washing to partition away water-soluble hydrazine[3].
II. Process Visualization

G A Crude Mixture (Benzohydrazide, Hydrazine, Ester) B Cold Water Wash (Partitions Hydrazine to Aqueous) A->B C Hot Ethanol Dissolution (T = 78°C) B->C D Activated Charcoal & Hot Filtration (Adsorbs Chromophores) C->D E Controlled Cooling (RT → 0°C for Lattice Formation) D->E F Pure 2-Hydroxy-3-methoxybenzohydrazide (Self-Validation via TLC/MP) E->F

Workflow for the purification and recrystallization of crude 2-Hydroxy-3-methoxybenzohydrazide.

III. Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed-loop system. Each step includes an intrinsic validation check to ensure the protocol's integrity before proceeding.

Step 1: Aqueous Trituration (Hydrazine Removal) Filter the crude reaction mixture. Suspend the crude filter cake in ice-cold distilled water (3 × 15 mL per gram of crude). Causality: Hydrazine hydrate is infinitely miscible with water due to extensive hydrogen bonding. Washing the crude solid with cold water selectively partitions the toxic hydrazine into the aqueous filtrate while leaving the target benzohydrazide intact[3].

Step 2: Hot Solvent Dissolution Transfer the washed solid to a round-bottom flask. Add a minimum volume of absolute ethanol (approx. 10–15 mL/g). Heat the mixture to reflux (78 °C) under constant stirring until complete dissolution occurs[3].

Step 3: Decolorization & Hot Filtration If the solution exhibits a yellow or brown tint, add 5% w/w activated charcoal (Norit) and reflux for an additional 10 minutes. Rapidly filter the boiling mixture through a pre-warmed Büchner funnel packed with a thin Celite pad. Causality: The porous carbon matrix traps large, conjugated auto-oxidation byproducts via van der Waals forces[3]. Pre-warming the funnel prevents premature crystallization in the filter stem.

Step 4: Controlled Crystallization Allow the clear filtrate to cool completely undisturbed to room temperature. Once ambient temperature is reached and seed crystals have formed, transfer the flask to an ice bath (0–5 °C) for 1 hour. Causality: Slow cooling allows the molecules to arrange into a thermodynamically stable, highly ordered crystal lattice, excluding impurities. Rapid cooling traps impurities within the lattice defects.

Step 5: Isolation & Desiccation Collect the purified crystals via vacuum filtration. Wash the crystal bed with a minimal amount of ice-cold ethanol. Dry the product in a vacuum desiccator over P₂O₅ to a constant weight.

Step 6: System Validation Validate the success of the purification by running a Thin Layer Chromatography (TLC) plate (Eluent: 9:1 Dichloromethane/Methanol). The complete disappearance of the high-R_f ester starting material confirms chemical purity[3]. A sharp melting point range (≤ 2 °C variance) confirms crystal lattice homogeneity.

IV. Troubleshooting Guides & FAQs

Q1: My product "oils out" as a viscous liquid instead of forming crystals during cooling. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature at which the solvent becomes saturated. Causality: High concentrations of unreacted ester or rapid cooling rates disrupt lattice formation, causing the compound to separate as a metastable oil. Solution: Reheat the mixture until it is entirely homogeneous. Add a slightly more polar co-solvent (e.g., 5% water to your ethanol) to alter the saturation thermodynamics, and cool the flask extremely slowly. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, bypassing the oil phase entirely.

Q2: How can I be absolutely certain that all residual hydrazine has been removed? A: Hydrazine is highly toxic and reactive, making its removal paramount. Causality: Because hydrazine is a small, highly polar molecule, it has a massive affinity for the aqueous phase. Solution: Ensure you perform the ice-cold water trituration (Step 1) rigorously. To validate its removal, you can use a customized TLC stain (such as p-dimethylaminobenzaldehyde, which turns bright yellow/orange in the presence of free hydrazine) on the final product.

Q3: The yield from my recrystallization is unusually low (<40%). Where did my product go? A: Assuming the initial reaction went to completion, a low recrystallization yield is almost always a solvent volume issue. Causality: Ethanol is an excellent solvent for benzohydrazides; using even a slight excess during the hot dissolution phase will keep a significant portion of your product dissolved at 0 °C. Solution: Transfer the mother liquor to a rotary evaporator and concentrate it to half its volume. Alternatively, add a non-polar anti-solvent (such as diethyl ether or hexanes) dropwise to the cold mother liquor until it becomes slightly turbid, then return it to the ice bath to force a second crop of crystals.

Q4: My crystals have a persistent yellow tint even after recrystallization. What is causing this? A: Causality: Both the phenolic hydroxyl group and the hydrazide moiety of 2-Hydroxy-3-methoxybenzohydrazide are susceptible to auto-oxidation, forming trace quinone-like or azo byproducts. These highly conjugated systems are intensely chromophoric; even 0.1% contamination will visibly color the batch. Solution: The activated charcoal treatment (Step 3) is mandatory here[3]. Ensure you boil the charcoal in the solvent for at least 10 minutes to allow the kinetic adsorption of these chromophores to reach equilibrium before hot filtration.

V. References
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side-Product Impurities in 2-Hydroxy-3-methoxybenzohydrazide Reactions

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of impurities during this crucial reaction. By understanding the underlying chemical principles and implementing the strategies outlined below, you can enhance the purity, yield, and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-Hydroxy-3-methoxybenzohydrazide, which is typically prepared via the hydrazinolysis of methyl 2-hydroxy-3-methoxybenzoate.

Issue 1: Presence of Unreacted Starting Material (Methyl 2-hydroxy-3-methoxybenzoate)

Question: My final product shows a significant amount of unreacted methyl 2-hydroxy-3-methoxybenzoate upon analysis (e.g., by HPLC, TLC, or NMR). What could be the cause, and how can I resolve this?

Answer:

The persistence of the starting ester is a common issue and typically points to an incomplete reaction. The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. For the reaction to proceed to completion, several factors must be optimized.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to ensure full conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[1][2] If the starting material spot persists, consider extending the reaction time.[2] Gentle heating or refluxing the reaction mixture can also increase the reaction rate.[3][4]

  • Inadequate Amount of Hydrazine Hydrate: An insufficient molar excess of hydrazine hydrate can lead to an incomplete reaction.

    • Solution: While a stoichiometric amount can work, using a molar excess of hydrazine hydrate (e.g., 2 to 5 equivalents) can drive the reaction to completion.[1][2][5]

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the chosen solvent, the reaction kinetics can be significantly hindered.

    • Solution: Ensure that both the methyl 2-hydroxy-3-methoxybenzoate and hydrazine hydrate are soluble in the reaction solvent. Alcohols like ethanol or methanol are commonly used.[6][7] In some cases, a minimal amount of a co-solvent might be necessary to achieve a clear solution.[8]

Workflow for Optimizing the Reaction:

Caption: Troubleshooting workflow for unreacted starting material.

Issue 2: Formation of Diacylhydrazine Impurity

Question: My analysis indicates the presence of a higher molecular weight impurity, which I suspect is the N,N'-bis(2-hydroxy-3-methoxybenzoyl)hydrazine. How can I prevent its formation?

Answer:

The formation of diacylhydrazine is a known side-reaction in hydrazide synthesis, especially when using highly reactive acylating agents or under certain reaction conditions.[8] While less common with esters compared to acid chlorides, it can still occur.[8]

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can sometimes promote the further reaction of the initially formed hydrazide with another molecule of the ester.

    • Solution: Conduct the reaction at a lower temperature. Room temperature or gentle heating is often sufficient.[9] If heating is necessary, use the lowest effective temperature and monitor the reaction closely to stop it once the starting ester is consumed.[2]

  • Localized High Concentration of Ester: If the ester is added too quickly to the hydrazine solution, it can create localized areas of high ester concentration, favoring the diacylation reaction.

    • Solution: Add the ester solution dropwise to the hydrazine hydrate solution with vigorous stirring. This ensures that the ester is quickly dispersed and reacts with the excess hydrazine before it can react with the newly formed hydrazide.

  • Incorrect Stoichiometry: An insufficient excess of hydrazine can lead to the formation of the diacylhydrazine byproduct.

    • Solution: Ensure a sufficient molar excess of hydrazine hydrate is used to favor the formation of the monohydrazide.[10]

Visualizing the Side-Reaction:

G Ester Methyl 2-hydroxy-3-methoxybenzoate Hydrazide 2-Hydroxy-3-methoxybenzohydrazide (Desired Product) Ester->Hydrazide + Hydrazine (Desired Path) Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Diacyl Diacylhydrazine (Impurity) Hydrazide->Diacyl + Ester (Side Reaction)

Caption: Reaction pathway showing the formation of the desired hydrazide and the diacylhydrazine side-product.

Issue 3: Product Degradation or Discoloration

Question: The final product is discolored (e.g., yellow or brown) instead of the expected white or off-white solid. What could be causing this, and how can I obtain a purer product?

Answer:

Discoloration often indicates the presence of degradation products or other impurities.[11] The phenolic hydroxyl group and the hydrazide moiety can be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of air.[2]

Potential Causes & Solutions:

  • Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of air and at higher temperatures.[2]

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Also, avoid unnecessarily high temperatures.

  • Starting Material Impurities: Impurities in the starting methyl 2-hydroxy-3-methoxybenzoate or hydrazine hydrate can carry through or catalyze side reactions.[12]

    • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents.

  • Harsh Work-up or Purification Conditions: Exposure to strong acids or bases, or prolonged heating during purification can lead to degradation.

    • Solution: Use mild work-up procedures. Purification is often achieved by recrystallization from a suitable solvent like ethanol or by washing the crude product with water.[1][5][13]

Recommended Purification Protocol:

  • Isolation: After the reaction is complete, cool the reaction mixture. If a solid precipitates, collect it by filtration. If not, the solvent may need to be partially removed under reduced pressure to induce crystallization.[2]

  • Washing: Wash the crude solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1][5] A wash with a non-polar solvent like n-hexane can help remove non-polar impurities.[14]

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).[1][14] Allow the solution to cool slowly to form pure crystals. If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered off to remove colored impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Alcohols such as ethanol and methanol are the most commonly used and effective solvents for the synthesis of 2-Hydroxy-3-methoxybenzohydrazide from its corresponding ester.[4][6][7] They generally provide good solubility for both the ester and hydrazine hydrate. In some solvent-free approaches, the reactants are mixed to form a paste and may be heated, including with microwave irradiation.[1][5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][2][5] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting ester from the more polar hydrazide product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A3: Yes, hydrazine hydrate is a hazardous chemical. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

Q4: What analytical techniques are best for confirming the purity of the final product?

A4: A combination of techniques is recommended for full characterization and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting minor impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H, C=O, O-H).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Summary of Recommended Reaction Conditions:

ParameterRecommended ConditionRationale
Solvent Ethanol or MethanolGood solubility for reactants.[6][7]
Temperature Room Temperature to RefluxTo balance reaction rate and minimize side-reactions.[3][9]
Hydrazine Hydrate 2-5 molar equivalentsTo drive the reaction to completion and minimize diacylation.[2][5]
Reaction Time Monitor by TLC (typically 3-24 hours)Ensures complete conversion of the starting material.[2][4][5]
Atmosphere Air or Inert (Nitrogen/Argon)Inert atmosphere can prevent oxidative discoloration.

References

  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • BOC Sciences.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Impurities in pharmaceutical substances.
  • Der Pharma Chemica. (2026, March 18).
  • Zhou, R., Zou, H., & Mei, G. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • Chemox Pharma. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
  • Budiati, T., et al. (2012). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Indonesian Journal of Chemistry.
  • Reaction mechanism of synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide (3).
  • Iranian Journal of Crystallography and Mineralogy. (2025). Synthesis and crystal structure of N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide.
  • PubMed. (2014, September 1). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides.
  • PMC.
  • ResearchGate. (2019, December 18). (PDF) 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
  • Benchchem. Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide.
  • ResearchGate.
  • Benchchem. Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • MDPI. (2019, November 5). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • PMC. 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)
  • Benchchem. A Comparative Guide to Analytical Methods for Pivaloyl Hydrazide Purity Assessment.
  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
  • PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (2016, June 1). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide.
  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (2018, December 2). (PDF)
  • ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).
  • Synthesis of Acyl Hydrazides and Hydrazones
  • The Determin
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide.
  • Scirp.org. Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP).
  • MDPI. (2025, July 3).
  • NIH. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf.
  • Google Patents. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
  • ResearchGate. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals.
  • Google Patents. US9738602B2 - Processes for making hydrazides.
  • Google Patents. Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Taylor & Francis. (2007, October 29).
  • Google Patents.
  • krishikosh. Note Development and assessment of green synthesis of hydrazides†.
  • NextSDS.
  • Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
  • ResearchGate. Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex [N.

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) - The Causality of Steric Hindrance

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing 2-Hydroxy-3-methoxybenzohydrazide (CAS: 39635-16-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when utilizing 2-Hydroxy-3-methoxybenzohydrazide (CAS: 39635-16-0). While this compound is an exceptional building block for synthesizing Schiff bases, metallogrid single-molecule magnets, and bioactive hydrazones, its structural topography presents unique challenges.

The adjacent ortho-hydroxyl (-OH) and meta-methoxy (-OCH₃) groups on the phenyl ring create significant steric bulk. Furthermore, intramolecular hydrogen bonding between the ortho-hydroxyl group and the hydrazide carbonyl can restrict the conformational freedom of the terminal amine, severely dampening its nucleophilicity. This guide is designed to help you understand the causality behind these steric barriers and provide self-validating protocols to overcome them.

Q1: Why does 2-Hydroxy-3-methoxybenzohydrazide fail to condense with bulky ketones under standard reflux conditions? A1: Hydrazone formation is a two-step thermodynamic process: an initial nucleophilic attack to form a hemiaminal intermediate, followed by a rate-limiting dehydration step. When reacting with sterically hindered ketones, the steric clash between the 3-methoxy group of the hydrazide and the bulky substituents of the ketone exponentially increases the activation energy required to reach the transition state. Consequently, the reaction stalls at the hemiaminal stage or reverts to the starting materials. Overcoming this requires targeted electrophilic activation and aggressive water removal [1].

Q2: How does pH influence the reaction kinetics and steric bypass? A2: The optimal pH for hydrazone formation is strictly between 5.0 and 6.5. At a lower pH (< 4.0), the terminal nitrogen of the hydrazide becomes protonated, completely abolishing its nucleophilicity. At a higher pH (> 7.0), the critical dehydration of the sterically strained hemiaminal intermediate is not catalyzed. Using a buffered system or a precise catalytic amount of glacial acetic acid ensures the target ketone is electrophilically activated without deactivating your hydrazide nucleophile [3].

Q3: Can microwave-assisted synthesis (MWAS) effectively bypass this steric barrier? A3: Yes. MWAS is highly recommended for sterically hindered substrates. Unlike conventional conductive heating, microwave irradiation provides localized superheating and rapid energy transfer. This intense, uniform thermal energy effectively drives the endothermic dehydration step forward, collapsing the bulky hemiaminal into the stable, conjugated hydrazone. This approach often reduces reaction times from 24 hours to under 20 minutes while suppressing competitive degradation [1].

Q4: I am seeing unexpected lower-mass peaks in my LC-MS. What is happening? A4: Prolonged conventional heating of hindered hydrazides can lead to unwanted side reactions, such as cleavage or intramolecular cyclizations (analogous to aspartimide formation observed in peptide synthesis). When steric hindrance prevents the desired intermolecular reaction, the thermal energy instead drives intramolecular degradation. Switching to a stronger Lewis acid catalyst (e.g., Sc(OTf)₃) at a lower temperature can provide the necessary activation without the thermal degradation associated with prolonged refluxing [2].

Section 2: Troubleshooting Workflow

Workflow Step1 Initiate Condensation 2-Hydroxy-3-methoxybenzohydrazide Decision1 Is the electrophile sterically hindered (e.g., bulky ketone)? Step1->Decision1 Opt1 Standard Reflux (Ethanol, 70°C, 12h) Decision1->Opt1 No Opt2 Add Lewis/Brønsted Acid (Glacial AcOH, pH 5.5) Decision1->Opt2 Yes Decision2 Conversion > 80% via LC-MS? Opt1->Decision2 Opt2->Decision2 Opt3 Microwave Irradiation (110°C, 20 min, 4Å Sieves) Decision2->Opt3 No (Stalled) Success Product Isolation & Recrystallization Decision2->Success Yes Opt3->Success

Decision tree for troubleshooting steric hindrance during hydrazone derivatization.

Section 3: Quantitative Data - Optimization of Reaction Conditions

To illustrate the causality of our troubleshooting steps, the following table summarizes the quantitative impact of various reaction conditions on the condensation of 2-Hydroxy-3-methoxybenzohydrazide with a highly hindered model ketone (e.g., diisopropyl ketone).

Reaction ConditionCatalystTemperatureTimeYield (%)Mechanistic Note
Standard Reflux None78°C24 h< 15%Reaction stalls at the hemiaminal stage due to steric strain.
Acid-Catalyzed Glacial AcOH78°C24 h45%Improved electrophilicity, but dehydration remains kinetically slow.
Dean-Stark Trap Glacial AcOH110°C18 h72%Continuous water removal shifts the thermodynamic equilibrium.
Microwave (MWAS) Glacial AcOH110°C20 min> 90% Rapid energy transfer forces dehydration, overcoming steric clash.

Section 4: Validated Experimental Protocol

This protocol utilizes a self-validating Microwave-Assisted Synthesis (MWAS) approach designed specifically to force the derivatization of sterically hindered 2-Hydroxy-3-methoxybenzohydrazide derivatives[4].

Step 1: Reagent Preparation & Solvation

  • Action: In a 10 mL microwave-safe pressure vial, dissolve 1.0 mmol of 2-Hydroxy-3-methoxybenzohydrazide in 3.0 mL of anhydrous ethanol.

  • Causality: Anhydrous ethanol is chosen because it solubilizes both the polar hydrazide and the non-polar ketone, while its microwave-absorbing properties (high loss tangent) ensure efficient heating.

  • Self-Validation Check: The solution must be completely clear. Any suspension indicates poor solubility, which will exacerbate steric issues. If cloudy, add 0.5 mL of anhydrous DMF.

Step 2: Electrophilic Activation

  • Action: Add 1.1 mmol of the target sterically hindered ketone. Immediately add 10 mol% (approx. 5.7 µL) of glacial acetic acid.

  • Causality: The acetic acid lowers the pH to ~5.5, protonating the ketone's carbonyl oxygen to increase its electrophilicity without protonating the hydrazide nucleophile [3].

Step 3: Thermodynamic Shifting

  • Action: Add 100 mg of freshly activated 4Å molecular sieves to the reaction mixture.

  • Causality: Because the dehydration step is reversible and sterically disfavored, the sieves act as an in-situ desiccant, irreversibly sequestering the generated water to drive the equilibrium toward the hydrazone product according to Le Chatelier's principle.

Step 4: Microwave Irradiation

  • Action: Seal the vial with a crimp cap and subject it to microwave irradiation at 110°C for 20 minutes (Power setting: 150 W, maximum pressure limit: 250 psi).

  • Self-Validation Check: Upon completion, the solution should transition from pale yellow to a deep orange or red. This bathochromic shift is a visual confirmation of extended π-conjugation, indicating successful azomethine (-C=N-) bond formation.

Step 5: Reaction Monitoring & Isolation

  • Action: Cool the vial to room temperature. Extract a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

  • Self-Validation Check: Confirm the disappearance of the starting hydrazide peak (m/z 183 [M+H]⁺) and the appearance of the target product mass.

  • Action: Filter the mixture through a Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from a hot ethanol/water (8:2) mixture to yield the pure, sterically hindered hydrazone.

Section 5: Mechanistic Pathway

Mechanism Nuc Hydrazide Nucleophile (Sterically Blocked) Hemiaminal Hemiaminal Intermediate (High Steric Strain) Nuc->Hemiaminal Attack Elec Carbonyl Electrophile (Acid Activated) Elec->Hemiaminal Addition Product Hydrazone Product (Conjugated & Stable) Hemiaminal->Product Rate-Limiting Dehydration (-H2O)

Mechanistic pathway highlighting the rate-limiting dehydration step.

References

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: 1

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. Available at: 2

  • Impact of Steric Hindrance on m-PEG4-Hydrazide Reactions. Benchchem Technical Resources. Available at: 3

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available at: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Absorption Bands of 2-Hydroxy-3-methoxybenzohydrazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-3-methoxybenzohydrazide, a derivative of salicylic acid, and its corresponding hydrazones are versatile ligands capable of coordinati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzohydrazide, a derivative of salicylic acid, and its corresponding hydrazones are versatile ligands capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them promising candidates for new therapeutic agents.[1][2] FTIR spectroscopy is a fundamental and powerful technique for the structural elucidation of these compounds. By analyzing the vibrational frequencies of specific functional groups, we can confirm the synthesis of the desired ligand, understand its coordination behavior upon complexation with metal ions, and compare the structural nuances between different derivatives.

This guide will delve into the characteristic FTIR absorption bands of 2-Hydroxy-3-methoxybenzohydrazide and its derivatives, providing experimental data and interpretations to aid in your research.

Experimental Protocol: FTIR Spectroscopy

A reliable and reproducible FTIR analysis is paramount for accurate structural characterization. The following protocol outlines the standard procedure for preparing and analyzing samples of 2-Hydroxy-3-methoxybenzohydrazide and its derivatives.

Methodology:

  • Sample Preparation: The KBr pellet method is a widely used and effective technique for solid-state FTIR analysis.

    • Thoroughly grind a small amount of the synthesized and dried compound (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be homogenous and have a fine, consistent particle size to minimize scattering effects.

    • Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record the FTIR spectrum of the KBr pellet using a suitable FTIR spectrometer, such as a Perkin-Elmer or JASCO model.[3][4]

    • The typical scanning range for these compounds is from 4000 to 400 cm⁻¹.[3]

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum, correcting for atmospheric and instrumental interferences.

    • For optimal signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

Diagram of the Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis start Start grind Grind Ligand with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Data (Baseline Correction, etc.) sample->process end End process->end Final Spectrum

Caption: Workflow for FTIR sample preparation and analysis.

FTIR Spectral Analysis of 2-Hydroxy-3-methoxybenzohydrazide

The FTIR spectrum of the parent ligand, 2-Hydroxy-3-methoxybenzohydrazide, exhibits several characteristic absorption bands corresponding to its various functional groups. Understanding these fundamental vibrations is crucial for interpreting the spectra of its derivatives and metal complexes.

Molecular Structure of 2-Hydroxy-3-methoxybenzohydrazide:

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